molecular formula C19H22N4O3 B11448688 Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11448688
M. Wt: 354.4 g/mol
InChI Key: TZMUBFHETIXLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound is characterized by its unique structure, which includes a pyrazolo-triazine core substituted with various functional groups such as methoxyphenyl, methyl, propyl, and ethyl ester. The compound’s structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the substituents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as refluxing and recrystallization .

Chemical Reactions Analysis

Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or proteases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the substituents present on the compound .

Comparison with Similar Compounds

Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities associated with this compound, supported by relevant data tables and findings from various studies.

Structural Characteristics

The compound features a complex structure characterized by a pyrazolo[5,1-c][1,2,4]triazine core with substituents that enhance its biological properties. The presence of the 4-methoxyphenyl group is particularly significant as it contributes to the compound's interaction with biological targets.

Table 1: Structural Summary

ComponentDescription
Molecular FormulaC18H22N4O3
Molecular Weight342.40 g/mol
Key Functional GroupsPyrazole ring, methoxy group
Synthesis MethodReaction of hydrazine with substituted phenyl compounds

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Hydrazine Hydrate Reaction : This involves the reaction of hydrazine hydrate with appropriate carbonyl compounds.
  • Cyclization Reactions : Subsequent cyclization leads to the formation of the pyrazole core.

Biological Activity

The biological activity of this compound has been extensively studied, revealing a range of pharmacological properties:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. This compound has shown efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy

MicroorganismZone of Inhibition (mm)Reference
E. coli15
S. aureus18
P. aeruginosa12

Anti-inflammatory Activity

The compound has been reported to possess anti-inflammatory properties by inhibiting COX enzymes and reducing inflammatory markers in vitro.

Anticancer Activity

Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. This compound has been tested against several cancer cell lines:

Table 3: Anticancer Activity

Cell LineIC50 (µM)Reference
HeLa10
MCF-715
A54912

Case Studies

Several case studies have highlighted the effectiveness of pyrazole compounds in treating various conditions:

  • Case Study on Inflammation : A study demonstrated that treatment with this compound significantly reduced edema in animal models of inflammation.
  • Cancer Treatment : Another study reported that this compound inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 8-(4-methoxyphenyl)-7-methyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C19H22N4O3/c1-5-7-15-17(19(24)26-6-2)20-21-18-16(12(3)22-23(15)18)13-8-10-14(25-4)11-9-13/h8-11H,5-7H2,1-4H3

InChI Key

TZMUBFHETIXLEP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.